molecular formula C17H10O2S5 B1268231 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione CAS No. 68494-08-6

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

Cat. No. B1268231
CAS RN: 68494-08-6
M. Wt: 406.6 g/mol
InChI Key: YQZPSSPUVUGQQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves condensation reactions and can be achieved through different pathways. One method involves the reaction of tropone derivatives with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione to afford 1,3,5-cycloheptatriene derivatives (Saito et al., 1991). Another synthesis approach is reported by Meline and Elsenbaumer (1997), where a non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene using 4,5-bis(benzoylthio)-1,3-dithiole-2-thione as a precursor is detailed, showcasing the versatility of this compound in organic synthesis (Meline & Elsenbaumer, 1997).

Molecular Structure Analysis

The molecular structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione and its derivatives has been extensively analyzed. Studies such as those by Comerlato et al. (2010) have detailed the crystal structures of this compound's polymorphs, revealing insights into its molecular packing, intermolecular contacts, and the disposition of its enantiomers (Comerlato et al., 2010).

Chemical Reactions and Properties

This compound is involved in unique condensation reactions, as discussed by Saito et al. (1991), where its reactivity towards tropone derivatives has been explored. Additionally, the surface-induced decomposition of this compound on silver surfaces has been studied, indicating its sensitivity and reactivity in the presence of metal surfaces, which is crucial for applications in material science (Joy & Srinivasan, 2000).

Physical Properties Analysis

The physical properties, including crystal growth, morphology, and thermal behavior of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, have been characterized by Wang et al. (2008). Their research provides valuable information on the optical absorption, infrared, Raman, and X-ray powder diffraction spectroscopy of this compound, shedding light on its stability and behavior under different conditions (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, especially its reactivity and role in synthesizing various organic materials, are of great interest. For instance, the synthesis of bis(ethylenedithio)tetrathiafulvalene highlights its utility in creating materials with electronic properties. Furthermore, the reaction with dibromine and diiodine forming molecular adducts demonstrates its versatility in forming compounds with a range of bonding interactions, which are crucial for developing materials with specific electronic characteristics (Mancini et al., 2012).

Scientific Research Applications

Summary of the Application

The compound “4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” (Bz2dmit) is used in the study of Surface-Enhanced Raman Spectroscopy (SERS) . It is adsorbed on a silver surface for this purpose .

Methods of Application

The SERS spectrum of Bz2dmit adsorbed on a silver colloid is obtained using a dispersive Raman spectrometer with 514.5 nm excitation . The spectra vary with exposure times .

Results or Outcomes

The SERS spectrum of Bz2dmit adsorbed on the silver surface contains only vibrational bands corresponding to the dmit group, indicating that Bz2dmit undergoes decomposition on the silver surface to dmit2- ion .

2. Synthesis of Functional Materials

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is an important building block within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

Methods of Application

The synthesis of these functional materials usually involves the use of tert-butyl aryl sulfides, which requires the use of highly malodorous tert-butyl thiol and relies on S N Ar-chemistry requiring harsh reaction conditions .

Results or Outcomes

In the present work, S- tert -butyl isothiouronium bromide is successfully applied as an odorless surrogate for tert-butyl thiol. The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .

3. Synthesis of Fluorescent Dyes

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of fluorescent dyes . These dyes exhibit large stokes shifts making them promising candidates for super-resolution microscopy such as stimulated emission depletion (STED) microscopy .

Methods of Application

The synthesis of these fluorescent dyes usually involves the use of S- tert -butyl isothiouronium bromide as an odorless surrogate for tert -butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .

Results or Outcomes

The subsequent formation of benzo [1,2-d;4,5-d′]bis [1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids . This enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .

4. Synthesis of Coordination Polymers

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of coordination polymers . These polymers have been extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .

Methods of Application

The synthesis of these coordination polymers involves the assembly of inorganic clusters and tunable organic linkers .

Results or Outcomes

These coordination polymers exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition . Some of these polymers also show fluorescence response upon oxidation, making these materials interesting for oxidant sensing .

5. Fluorescent Dyes for Super-Resolution Microscopy

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of fluorescent dyes, specifically "S4 DBD dyes" . These dyes exhibit large stokes shifts making them promising candidates for super-resolution microscopy such as stimulated emission depletion (STED) microscopy .

Methods of Application

The synthesis of these fluorescent dyes usually involves the use of S- tert -butyl isothiouronium bromide as an odorless surrogate for tert -butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert -butyl aryl sulfides .

Results or Outcomes

The subsequent formation of benzo [1,2-d;4,5-d′]bis [1,3]dithioles is achieved with scandium (III)triflate, a less harmful reagent than the usually used Lewis acids . This enables a convenient and environmentally more compliant access to high yields of benzo [1,2-d;4,5-d′]bis [1,3]dithioles .

6. Synthesis of Coordination Polymers for Various Applications

Summary of the Application

“4,5-Bis(benzoylthio)-1,3-dithiole-2-thione” is used in the synthesis of coordination polymers . These polymers have been extensively investigated as promising materials for applications in various fields, such as life sciences, environmental areas, medicinal science, and the nuclear industry .

Methods of Application

The synthesis of these coordination polymers involves the assembly of inorganic clusters and tunable organic linkers .

Results or Outcomes

These coordination polymers exhibit properties like biological activity, molecular magnetism, electronic conductivity, second-order nonlinear optics (NLO) activity, ferromagnetism, catalysis, and molecular recognition . Some of these polymers also show fluorescence response upon oxidation, making these materials interesting for oxidant sensing .

properties

IUPAC Name

S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZPSSPUVUGQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218602
Record name S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(benzoylthio)-1,3-dithiole-2-thione

CAS RN

68494-08-6
Record name 4,5-Dibenzoylthio-1,3-dithiole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
HA Zamani, A Nezhadali, M Saghravanian - Analytical letters, 2008 - Taylor & Francis
This report describes an attempt to develop potentiometric Mg 2+ sensors based on a liquid polymeric membrane. Membrane incorporating 4,5-Bis(benzoylthio)-1,3- dithiole-2-thione (…
Number of citations: 27 www.tandfonline.com
X Wang, D Xu, G Zhang, Q Ren… - Crystal Research and …, 2008 - Wiley Online Library
Single crystals of 4,5‐bis(benzoylthio)‐1,3‐dithiole‐2‐thione (BBDT), were grown from methylene chloride and the growth morphology was deduced by the Bravais–Friedel Donnay–…
Number of citations: 3 onlinelibrary.wiley.com
JW CHEN, Q Ren, XQ Wang, XD YANG… - Acta Physico …, 2012 - ingentaconnect.com
Two novel 1,3-dithiole-2-thione-4,5-dithiolate compounds, benzyltriethylamine bis(2-thioxo-1,3- dithiole-4,5-dithiolato) aurate(III) (BTEAADT) and benzyltriethylamine bis(2-thioxo-1,3-…
Number of citations: 5 www.ingentaconnect.com
N Svenstrup, J Becher - Synthesis, 1995 - thieme-connect.com
The search for conducting organic solids and other new materials has paved the way for many discoveries in the chemistry of the chalcogen-based heterocyclic compounds. This …
Number of citations: 232 www.thieme-connect.com
XQ Wang, Q Ren, HL Fan, JW Chen, ZH Sun… - Journal of crystal …, 2010 - Elsevier
The preparation and crystal structure of a novel nonlinear optical organometallic crystal, benzyltriethylamine bis(2-thioxo-1,3-dithiole-4,5-dithiolato)nickel(III) (BTEANDT), are described. …
Number of citations: 22 www.sciencedirect.com
TK Hansen, MR Bryce, JAK Howard… - The Journal of Organic …, 1994 - ACS Publications
methyl triflate yielded the dithiolium cation salt 2 (94% yield) which can be stored for a few weeks without decomposition. Attempted reduction of cation 2 with sodium borohydride led to …
Number of citations: 25 pubs.acs.org
J Dai, GQ Bian, X Wang, QF Xu, MY Zhou… - Journal of the …, 2000 - ACS Publications
Interest in metal bis-dithiolenes has increased over the past decades since they have been intensively studied as materials for electrical conductors. 1 These compounds are also found …
Number of citations: 86 pubs.acs.org
B Girmay, JD Kilburn, AE Underhill… - Journal of the …, 1989 - pubs.rsc.org
A novel macrocycle (3) incorporating the 4,5-dithio-1,3-dithiole-2-thione unit has been prepared from 2,6-bis(bromomethyl)pyridine and 4,5-bis(benzoylthio)-1,3-dithiole-2-thione: …
Number of citations: 20 pubs.rsc.org
R Andreu, J Garı́n, J Orduna, JM Royo - Tetrahedron Letters, 2000 - Elsevier
The mechanism of formation of TTN (an important precursor to tetrathiafulvalene (TTF)) from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione is discussed. Contrary to previous reports, …
Number of citations: 8 www.sciencedirect.com
XQ Wang, D Xu, Q Ren, GH Zhang… - … of Experimental and …, 2007 - Wiley Online Library
The preparation and single crystal growth of bis(tetrabutylammonium)bis(4,5‐dithiolato‐1,3‐dithiole‐2‐thione)copper, (I), are described. The energy gap Eg of (I) is about 2.38 eV. The …
Number of citations: 10 onlinelibrary.wiley.com

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